2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 438219-85-3
VCID: VC2501705
InChI: InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS No.: 438219-85-3

Cat. No.: VC2501705

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid - 438219-85-3

Specification

CAS No. 438219-85-3
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
Standard InChI Key WAHCUXNTPSKLRO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O

Introduction

Chemical Identity and Structural Properties

2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438219-85-3) is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . The compound features a quinoline core structure with three key functional groups: a hydroxyphenyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4.

Structural Identifiers

The compound's structural identifiers provide essential information for its recognition in chemical databases and literature:

ParameterValue
PubChem CID1530331
InChIInChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21)
InChIKeyWAHCUXNTPSKLRO-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O
Canonical SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O

Table 1: Structural identifiers of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid .

Physical and Chemical Properties

The compound possesses several key properties that influence its reactivity and biological behavior:

  • The carboxylic acid group (COOH) at position 4 confers acidic properties and provides a site for potential derivatization

  • The hydroxyl group (OH) on the phenyl ring can participate in hydrogen bonding and oxidation reactions

  • The methyl group at position 6 affects the electron density distribution in the quinoline ring

  • The quinoline core provides aromatic character and potential for π-π interactions

Synthesis Methodologies

Several synthetic routes have been developed for quinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Doebner Reaction

The Doebner reaction represents one of the most common methods for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an aniline with an aldehyde and pyruvic acid .

For 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid synthesis, this would involve:

  • Reaction of 4-methylaniline with 2-hydroxybenzaldehyde and pyruvic acid

  • Cyclization to form the quinoline ring structure

  • Purification to obtain the target compound

The reaction generally requires acidic catalysis, often using trifluoroacetic acid in ethanol media .

Pfitzinger Reaction

The Pfitzinger reaction offers another valuable synthetic route, involving the reaction of isatin derivatives with acetophenone in alkaline conditions .

For our target compound, this would involve:

  • Reaction of appropriately substituted isatin with 2-hydroxyacetophenone

  • Base-catalyzed condensation (typically KOH in ethanol)

  • Cyclization and formation of the quinoline-4-carboxylic acid structure

A general synthesis scheme based on the Pfitzinger reaction was reported for quinoline-4-carboxylic acid derivatives:

"The commercially available isatin (A) was used as the starting material for the compound synthesis. Intermediates B1-B29 were obtained by the coupling of isatin with substituted acetophenone through the Pfitzinger reaction" .

Biological Activities

Quinoline-4-carboxylic acid derivatives, including compounds similar to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, demonstrate diverse biological activities that make them valuable candidates for drug discovery.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is limited, related compounds have shown promising results.

For instance, research on related quinoline derivatives revealed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus18
Compound BE. coli15
Compound CP. aeruginosa20

Table 2: Antibacterial activity of quinoline-4-carboxylic acid derivatives .

The antibacterial mechanism likely involves inhibition of bacterial DNA gyrase, as demonstrated for related quinoline compounds .

CompoundCancer Cell LineIC50 (μM)
D28K562 (leukemia)<2.0
D29K562 (leukemia)~5.0
D28Multidrug-resistant cells10.0

Table 3: Anticancer activity of selected quinoline-4-carboxylic acid derivatives .

Antioxidant Properties

Studies have shown that quinoline-4-carboxylic acid derivatives possess antioxidant properties. Research on 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated significant antioxidant activity in DPPH assays .

"At a concentration of 5 mg/L, the inhibition percentage of 2-methylquinoline-4-carboxylic acid was 30.25%, whereas that of 2-(4-methylphenyl)quinoline-4-carboxylic acid had a percent inhibition of 40.43%" .

This suggests that 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid may also possess antioxidant properties, potentially enhanced by the presence of the hydroxyl group.

Structure-Activity Relationships

Understanding the structure-activity relationships of quinoline-4-carboxylic acid derivatives provides valuable insights for the potential activities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Effect of Substitution Patterns

Research has shown that substitution patterns on the quinoline ring and phenyl group significantly influence biological activities:

  • The hydroxyl group at position 2 of the phenyl ring enhances hydrogen bonding potential, which may improve target binding

  • The methyl group at position 6 affects electron density distribution and may contribute to enhanced antibacterial activity

  • The carboxylic acid group at position 4 is essential for certain biological activities, particularly HDAC inhibition in anticancer applications

Studies on related compounds have demonstrated that:

"2-(4-Methylphenyl)quinoline-4-carboxylic acid showed a better inhibition percentage than 2-methylquinoline-4-carboxylic acid; the inhibition percentages of 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid were approximately 30.25% and 40.43%" .

This suggests that the phenyl substitution at position 2 enhances biological activity, and the hydroxyphenyl group in our target compound may confer additional benefits.

Comparison with Related Compounds

Comparing 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with structurally similar compounds provides insights into its potential unique properties:

CompoundStructural DifferencePotential Impact
2-Methylquinoline-4-carboxylic acidLacks 2-hydroxyphenyl groupReduced binding affinity and biological activity
2-(4-Methylphenyl)quinoline-4-carboxylic acidMethyl at para position of phenyl instead of hydroxyl at ortho positionDifferent hydrogen bonding pattern
2-Phenylquinoline-4-carboxylic acidLacks hydroxyl on phenyl and methyl on quinolineDifferent biological target selectivity

Table 4: Comparative analysis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with related compounds.

Analytical Characterization

Several analytical techniques can be employed for the characterization and identification of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the structural features of the compound:

  • Infrared (IR) Spectroscopy: Typically reveals characteristic absorption bands for:

    • Carboxylic acid C=O stretching (1724-1708 cm^-1)

    • O-H stretching (3436-3242 cm^-1)

    • C=N stretching (around 1656 cm^-1)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR would show signals for the methyl group, aromatic protons, and exchangeable protons (OH and COOH)

    • ^13C NMR would reveal the carbonyl carbon, quaternary carbons, and aromatic carbons

  • Mass Spectrometry (MS):

    • Expected molecular ion peak at m/z 279 (molecular weight)

    • Fragmentation pattern characteristic of the quinoline scaffold

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and identification:

  • High-Performance Liquid Chromatography (HPLC) using C18 columns with acetonitrile/water (0.1% formic acid) is commonly employed for quinoline-4-carboxylic acid derivatives

  • Thin-Layer Chromatography (TLC) using silica plates and appropriate solvent systems (e.g., n-hexane:ethyl acetate) for reaction monitoring and purity assessment

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield (%)25

Table 5: Representative photophysical properties of quinoline-4-carboxylic acid derivatives.

Synthesis Optimization and Considerations

For researchers working with 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, several synthetic considerations should be taken into account.

Reaction Conditions

Optimizing reaction conditions is crucial for achieving high yields and purity:

  • Temperature Control: Typically, 80°C is suitable for cyclization reactions in quinoline synthesis

  • Solvent Selection: Ethanol is commonly employed for Pfitzinger reactions, while various solvents may be used for Doebner reactions

  • Catalyst Selection: Acidic catalysis is often necessary for Doebner reactions, while basic conditions are needed for Pfitzinger reactions

Purification Methods

Effective purification is essential for obtaining high-purity 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid:

  • Recrystallization: Often performed using ethanol or methanol

  • Column Chromatography: Using appropriate solvent systems (e.g., dichloromethane/methanol gradients)

  • Acid-Base Extraction: Leveraging the acidic properties of the carboxylic acid group for purification

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